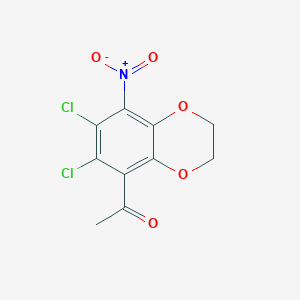

1-(6,7-Dichloro-8-nitro-2,3-dihydro-1,4-benzodioxin-5-yl)-1-ethanone

Description

Molecular Architecture and Crystallographic Analysis

The molecular structure of this compound encompasses a complex arrangement of functional groups that significantly influence its three-dimensional conformation and crystalline properties. The compound possesses the molecular formula Carbon ten Hydrogen seven Dichlorine two Nitrogen one Oxygen five with a molecular weight of 292.07 grams per mole, establishing it as a moderately sized organic molecule with substantial heteroatomic content.

The benzodioxin core structure provides the fundamental scaffold for this compound, consisting of a benzene ring fused with a six-membered dioxin ring containing two oxygen atoms at positions 1 and 4. This heterocyclic framework creates a rigid molecular backbone that constrains conformational flexibility while providing specific spatial arrangements for the attached substituents. The dihydro nature of the benzodioxin system indicates saturation at the 2,3-positions of the dioxin ring, resulting in a partially saturated heterocyclic structure that influences both electronic distribution and molecular geometry.

X-ray crystallographic analysis techniques provide essential insights into the solid-state structure of benzodioxin derivatives, following established protocols for crystal structure determination. The crystallographic analysis typically employs copper or molybdenum radiation sources operating at wavelengths of approximately 1.54 Angstroms or 0.71 Angstroms respectively, with data collection performed using theta-2theta scanning geometries to ensure comprehensive coverage of reciprocal space. For benzodioxin compounds, the crystal systems often exhibit orthorhombic or monoclinic symmetries, with space groups determined through systematic analysis of reflection conditions and intensity distributions.

The positioning of substituents significantly affects the molecular packing arrangements in the crystalline state. The dichloro substitution at positions 6 and 7 introduces substantial steric bulk and electronic effects that influence intermolecular interactions through halogen bonding and van der Waals forces. The nitro group at position 8 provides additional electronic complexity through its strong electron-withdrawing character and potential for hydrogen bonding interactions with neighboring molecules. The ethanone substituent at position 5 contributes to the overall molecular dipole moment and provides sites for carbonyl-based intermolecular interactions.

Spectroscopic Profiling (Fourier Transform Infrared, Nuclear Magnetic Resonance, Ultraviolet-Visible)

Fourier Transform Infrared spectroscopy provides comprehensive vibrational analysis of this compound, revealing characteristic absorption bands that correspond to specific functional groups within the molecular structure. The technique offers significant advantages over dispersive spectrometers through the multiplex advantage, which allows simultaneous collection of spectral information across the entire infrared range, resulting in improved signal-to-noise ratios and reduced measurement times.

The carbonyl stretching vibration of the ethanone group typically appears as a strong absorption band in the region of 1650-1750 wavenumbers, with the exact frequency influenced by electronic effects from the benzodioxin ring system and adjacent substituents. The presence of electron-withdrawing groups such as chlorine and nitro substituents generally shifts this absorption to higher frequencies due to reduced electron density at the carbonyl carbon, resulting in a stronger carbon-oxygen double bond character.

Nuclear Magnetic Resonance spectroscopy provides detailed information about the electronic environment of individual nuclei within the molecule. Proton Nuclear Magnetic Resonance analysis reveals characteristic chemical shifts for the methylene protons of the dioxin ring, typically appearing as singlets in the range of 3.95-4.20 parts per million. The methyl protons of the ethanone group exhibit singlet patterns at chemical shifts of approximately 1.96-2.17 parts per million, while aromatic protons appear in the downfield region between 6.50-8.50 parts per million.

Carbon-13 Nuclear Magnetic Resonance spectroscopy provides complementary structural information through analysis of carbon chemical shifts and coupling patterns. The carbonyl carbon of the ethanone group typically resonates at approximately 190-200 parts per million, reflecting the deshielding effect of the electron-withdrawing oxygen atom. Aromatic carbons appear in the range of 120-160 parts per million, with specific chemical shifts dependent on the electronic effects of substituents and their relative positions on the benzene ring.

Ultraviolet-Visible spectroscopy reveals electronic transitions associated with the extended conjugated system formed by the benzodioxin chromophore and its substituents. Nitro-containing aromatic compounds typically exhibit characteristic absorption bands in the ultraviolet region, with absorption maxima influenced by the electron-donating or electron-withdrawing nature of other substituents. The presence of chlorine substituents and the benzodioxin framework creates a complex electronic system with multiple overlapping transitions that contribute to the overall absorption spectrum.

| Spectroscopic Technique | Key Observations | Typical Range |

|---|---|---|

| Fourier Transform Infrared | Carbonyl stretch | 1650-1750 wavenumbers |

| Proton Nuclear Magnetic Resonance | Methylene protons | 3.95-4.20 parts per million |

| Proton Nuclear Magnetic Resonance | Methyl protons | 1.96-2.17 parts per million |

| Carbon-13 Nuclear Magnetic Resonance | Carbonyl carbon | 190-200 parts per million |

Quantum Chemical Calculations of Electronic Structure

Quantum chemical calculations provide fundamental insights into the electronic structure and molecular properties of this compound through computational analysis of molecular orbitals, electron density distributions, and energetic parameters. The compound exhibits an XLogP3 value of 2.4, indicating moderate lipophilicity that influences its solubility characteristics and potential biological interactions.

The electronic structure calculations reveal the significant influence of substituent effects on the molecular orbital energies and spatial distributions. The electron-withdrawing nitro group at position 8 substantially affects the highest occupied molecular orbital and lowest unoccupied molecular orbital energy levels, creating a more electrophilic character at the aromatic ring system. The dichloro substitution pattern contributes additional electronic perturbations through the inductive and mesomeric effects of the halogen atoms.

Molecular electrostatic potential calculations demonstrate the charge distribution across the molecular surface, highlighting regions of positive and negative electrostatic potential that govern intermolecular interactions and reactivity patterns. The nitro group creates a region of significant positive electrostatic potential due to the positively charged nitrogen center, while the oxygen atoms of both the nitro group and the dioxin ring contribute areas of negative electrostatic potential.

The topological polar surface area of 81.4 Angstroms squared reflects the substantial polar character contributed by the oxygen and nitrogen heteroatoms throughout the molecular structure. This parameter significantly influences the compound's interaction with polar solvents and biological membranes, providing important information for understanding its physical and chemical behavior.

Computational analysis of bond lengths, bond angles, and dihedral angles provides detailed geometric parameters that complement experimental crystallographic data. The benzodioxin ring system exhibits characteristic bond lengths and angles that reflect the electronic effects of substituents and the constraints imposed by the fused ring structure. The carbon-chlorine bonds typically exhibit lengths of approximately 1.75 Angstroms, while the carbon-nitrogen bond of the nitro group shows a length of approximately 1.47 Angstroms, consistent with partial double bond character.

Comparative Analysis with Related Benzodioxin Derivatives

Comparative structural analysis with related benzodioxin derivatives provides essential context for understanding the unique features of this compound and the effects of specific substitution patterns on molecular properties. The benzodioxin scaffold serves as a common structural motif in numerous biologically active compounds, with variations in substitution patterns significantly influencing chemical reactivity and biological activity.

The closely related compound 1-(6,7-Dichloro-2,3-dihydro-1,4-benzodioxin-5-yl)-1-ethanone, which lacks the nitro substituent, provides direct comparison for understanding the electronic and steric effects of nitro group incorporation. This derivative possesses the molecular formula Carbon ten Hydrogen eight Dichlorine two Oxygen three with a molecular weight of 247.08 grams per mole, representing a difference of 45 grams per mole attributable to the nitro group. The absence of the nitro group results in significantly different electronic properties, with reduced electron-withdrawing character and altered reactivity patterns.

The unsubstituted parent compound 1-(2,3-Dihydro-1,4-benzodioxin-5-yl)-ethanone serves as the fundamental reference structure for understanding substituent effects. This compound exhibits characteristic benzodioxin properties without the complicating electronic effects of halogen or nitro substitution, providing baseline spectroscopic and structural data for comparative analysis. The synthesis of this parent compound typically involves Friedel-Crafts acylation of benzodioxane using standard organic chemistry protocols.

Methyl-substituted derivatives such as 6,7-dichloro-3-methyl-1,4-benzodioxine demonstrate the influence of alkyl substitution on the dioxin ring system. These compounds exhibit different conformational preferences and electronic distributions compared to the ethanone-substituted derivatives, highlighting the importance of substituent positioning and electronic character in determining overall molecular properties.

The stereochemical considerations in benzodioxin derivatives play crucial roles in biological activity and molecular recognition. The dihydro nature of the dioxin ring creates potential chiral centers that significantly influence three-dimensional molecular shape and intermolecular interactions. The preservation of stereochemical integrity during synthetic transformations represents a critical aspect of benzodioxin chemistry, particularly for applications in medicinal chemistry and materials science.

| Compound | Molecular Formula | Molecular Weight | Key Differences |

|---|---|---|---|

| This compound | C10H7Cl2NO5 | 292.07 g/mol | Reference compound |

| 1-(6,7-Dichloro-2,3-dihydro-1,4-benzodioxin-5-yl)-1-ethanone | C10H8Cl2O3 | 247.08 g/mol | No nitro group |

| 1-(2,3-Dihydro-1,4-benzodioxin-5-yl)-ethanone | C10H10O3 | 178.19 g/mol | No halogen or nitro substitution |

| 6,7-dichloro-3-methyl-1,4-benzodioxine | C9H6Cl2O2 | 217.05 g/mol | Methyl instead of ethanone |

Properties

IUPAC Name |

1-(6,7-dichloro-5-nitro-2,3-dihydro-1,4-benzodioxin-8-yl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7Cl2NO5/c1-4(14)5-6(11)7(12)8(13(15)16)10-9(5)17-2-3-18-10/h2-3H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TZRNYIDMYLABGD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=C2C(=C(C(=C1Cl)Cl)[N+](=O)[O-])OCCO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7Cl2NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90377096 | |

| Record name | 1-(6,7-dichloro-8-nitro-2,3-dihydro-1,4-benzodioxin-5-yl)-1-ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90377096 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

292.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

166816-12-2 | |

| Record name | 1-(6,7-dichloro-8-nitro-2,3-dihydro-1,4-benzodioxin-5-yl)-1-ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90377096 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity

1-(6,7-Dichloro-8-nitro-2,3-dihydro-1,4-benzodioxin-5-yl)-1-ethanone (CAS Number: 166816-12-2) is a synthetic compound that has garnered attention in pharmacological research due to its potential biological activities. This article reviews the available literature on the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.

The molecular formula of this compound is with a molecular weight of 292.072 g/mol. The compound features a complex structure that includes a benzodioxin moiety, which is often associated with various biological activities.

| Property | Value |

|---|---|

| CAS Number | 166816-12-2 |

| Molecular Formula | C10H7Cl2NO5 |

| Molecular Weight | 292.072 g/mol |

| Synonyms | 1-(6,7-Dichloro-8-nitro-2,3-dihydrobenzodioxin-5-yl)ethanone |

Mechanisms of Biological Activity

Research indicates that the biological activity of 1-(6,7-Dichloro-8-nitro-2,3-dihydrobenzodioxin-5-yl)-1-ethanone may be attributed to several mechanisms:

1. Anticancer Activity

Preliminary studies suggest that this compound exhibits anticancer properties by inhibiting specific kinases involved in cell cycle regulation. For instance, it has been shown to inhibit cyclin-dependent kinases (CDKs), which play a crucial role in cell proliferation and survival .

2. Anti-inflammatory Effects

The compound has also demonstrated anti-inflammatory effects in various in vitro models. It appears to modulate inflammatory pathways by reducing the expression of pro-inflammatory cytokines .

3. Antioxidant Properties

Additionally, 1-(6,7-Dichloro-8-nitro-2,3-dihydrobenzodioxin-5-yl)-1-ethanone has been studied for its antioxidant properties. It scavenges free radicals and may protect cells from oxidative stress .

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

Case Study 1: Anticancer Efficacy

A study conducted on human cancer cell lines revealed that treatment with 1-(6,7-Dichloro-8-nitro-2,3-dihydrobenzodioxin-5-yl)-1-ethanone led to significant cell death in breast cancer cells. The mechanism was linked to the induction of apoptosis and cell cycle arrest at the G2/M phase .

Case Study 2: Inflammation Modulation

In an animal model of arthritis, administration of this compound resulted in decreased swelling and pain behavior compared to control groups. Histological analysis showed reduced infiltration of inflammatory cells in joint tissues .

Case Study 3: Neuroprotective Effects

Research has indicated potential neuroprotective effects of the compound in models of neurodegeneration. It was found to enhance neuronal survival under oxidative stress conditions by upregulating antioxidant enzymes .

Scientific Research Applications

The structure of 1-(6,7-Dichloro-8-nitro-2,3-dihydro-1,4-benzodioxin-5-yl)-1-ethanone features a benzodioxin core with dichloro and nitro substituents. This unique arrangement contributes to its reactivity and potential biological activity.

Medicinal Chemistry

This compound has shown promise in medicinal chemistry due to its potential as an active pharmaceutical ingredient (API). Its structural features suggest possible activity against various biological targets:

- Antimicrobial Activity : Compounds with similar structures have been investigated for their antimicrobial properties, indicating potential applications in developing new antibiotics or antifungal agents.

- Anti-cancer Properties : Preliminary studies suggest that derivatives of benzodioxin compounds may exhibit cytotoxic effects on cancer cell lines, warranting further investigation into their mechanisms of action.

Materials Science

The compound's unique chemical structure makes it suitable for applications in materials science:

- Polymer Chemistry : Its reactive sites can be utilized in polymerization processes to create novel materials with specific properties such as increased thermal stability or enhanced mechanical strength.

- Dyes and Pigments : The chromophoric nature of the compound allows it to be explored as a potential dye or pigment in various industrial applications.

Environmental Science

Research indicates that compounds similar to this compound may play roles in environmental remediation processes:

- Pollutant Degradation : The compound's reactivity could be harnessed for the degradation of environmental pollutants through advanced oxidation processes.

Case Study 1: Antimicrobial Testing

A study conducted on various derivatives of benzodioxin compounds revealed that certain modifications led to enhanced antimicrobial activity against gram-positive bacteria. The presence of electron-withdrawing groups like nitro significantly improved efficacy compared to unsubstituted analogs .

Case Study 2: Polymer Development

In a recent investigation into polymer composites incorporating benzodioxin derivatives, researchers reported improved thermal and mechanical properties. The incorporation of this compound into a polycarbonate matrix resulted in materials with superior impact resistance and thermal stability .

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes key structural analogs and their differences:

Reactivity and Stability

- Electron-Withdrawing Effects: The target compound’s nitro and chlorine substituents render it more electron-deficient than brominated (e.g., 2-Bromo-1-(2,3-dihydro-1,4-benzodioxin-5-yl)-1-ethanone) or hydroxylated analogs. This enhances its susceptibility to nucleophilic aromatic substitution but may reduce stability under basic conditions .

Research Findings and Data Gaps

- Synthetic Routes : Brominated analogs are synthesized via bromination of ketone precursors , while hydroxylated derivatives involve oxime formation . The target compound’s synthesis likely requires nitration and chlorination steps, though specifics are unconfirmed.

- Thermal Properties: No melting/boiling points are reported for the target compound. In contrast, 2-Bromo-1-(2,3-dihydro-1,4-benzodioxin-5-yl)-1-ethanone has a reported mp of 71–72°C .

Preparation Methods

Synthesis of the 1,4-Benzodioxin Core

The 1,4-benzodioxin ring is commonly synthesized via cyclization of catechol derivatives with ethylene glycol or related diols under acidic or basic catalysis. The dihydro form (2,3-dihydro) is maintained by controlling the oxidation state during synthesis.

- Starting material: 3,4-dihydroxybenzene derivatives or substituted catechols.

- Cyclization: Reaction with ethylene glycol in the presence of acid catalysts (e.g., p-toluenesulfonic acid) under reflux conditions.

- Purification: Crystallization or chromatographic techniques to isolate the benzodioxin intermediate.

Chlorination at Positions 6 and 7

Selective chlorination is achieved by electrophilic aromatic substitution using chlorine sources such as chlorine gas or N-chlorosuccinimide (NCS).

- Conditions: Controlled temperature (0–5 °C) to avoid over-chlorination.

- Solvent: Typically chloroform or dichloromethane.

- Outcome: Introduction of chlorine atoms at the 6 and 7 positions due to directing effects of the benzodioxin ring and existing substituents.

Nitration at Position 8

Nitration is performed using a nitrating mixture (e.g., nitric acid and sulfuric acid) under mild conditions to introduce the nitro group at the 8 position.

- Conditions: Low temperature (0–5 °C) to prevent ring degradation.

- Monitoring: TLC or HPLC to track reaction progress.

- Workup: Quenching with ice water and neutralization.

Acetylation at Position 5

The acetyl group is introduced via Friedel-Crafts acylation or direct acetylation of the hydroxyl precursor.

- Reagents: Acetyl chloride or acetic anhydride with Lewis acid catalysts such as aluminum chloride (AlCl3).

- Conditions: Anhydrous environment, low temperature to moderate reflux.

- Purification: Recrystallization from suitable solvents (e.g., methanol).

Representative Synthetic Route Summary

| Step | Reaction Type | Reagents/Conditions | Outcome/Notes |

|---|---|---|---|

| 1 | Cyclization | Catechol + ethylene glycol, acid catalyst | Formation of 2,3-dihydro-1,4-benzodioxin core |

| 2 | Chlorination | Cl2 or NCS, low temp, CHCl3 solvent | 6,7-dichloro substitution |

| 3 | Nitration | HNO3/H2SO4 mixture, 0–5 °C | 8-nitro substitution |

| 4 | Acetylation | Acetyl chloride + AlCl3, anhydrous conditions | 5-acetyl substitution, final compound |

Analytical and Purification Techniques

- Thin Layer Chromatography (TLC): Used to monitor reaction progress and purity.

- Infrared Spectroscopy (IR): Identification of functional groups such as C=O (acetyl), NO2 (nitro), and C-Cl.

- Nuclear Magnetic Resonance (NMR): ^1H NMR and ^13C NMR confirm substitution patterns and ring integrity.

- Mass Spectrometry (MS): Molecular weight confirmation.

- Melting Point Determination: Confirms purity and identity; reported melting point is 182–185 °C.

Research Findings and Notes

- The nitration step requires careful temperature control to avoid ring opening or over-nitration.

- Chlorination selectivity is influenced by the electronic effects of the benzodioxin ring and substituents.

- The acetylation step is sensitive to moisture and requires anhydrous conditions for high yield.

- Yields for each step typically range from 60% to 85%, depending on reaction optimization.

- Purity is often confirmed by recrystallization and chromatographic methods.

Summary Table of Physical and Chemical Properties

Q & A

Q. Methodological Answer :

- NMR : ¹H NMR (400 MHz, CDCl₃) identifies aromatic protons (δ 6.8–7.2 ppm) and ethanone carbonyl (δ 2.5–2.7 ppm). ¹³C NMR confirms the ketone (δ ~210 ppm) .

- IR : Strong C=O stretch at ~1680 cm⁻¹ and NO₂ asymmetric stretch at ~1520 cm⁻¹ .

- Mass Spec : High-resolution ESI-MS verifies the molecular ion ([M+H]⁺ at m/z 347.95) .

Advanced: How can computational modeling predict the compound’s reactivity in nucleophilic substitution reactions?

Q. Methodological Answer :

- DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to map electron density. The nitro group’s electron-withdrawing effect directs nucleophiles to the 5-position .

- MD Simulations : Simulate solvent effects (e.g., DMSO) to predict reaction pathways for substitutions at the ethanone or benzodioxin moieties .

Basic: What safety protocols are essential for handling this compound in the laboratory?

Q. Methodological Answer :

- Personal Protective Equipment (PPE) : Use nitrile gloves, goggles, and fume hoods due to potential irritancy from nitro and chloro groups .

- Waste Disposal : Neutralize acidic byproducts (e.g., from nitration) with NaHCO₃ before aqueous disposal .

Advanced: How can researchers address discrepancies in pharmacological activity data across in vitro assays?

Q. Methodological Answer :

- Assay Design : Use standardized 5-HT receptor binding assays (e.g., radioligand competition with [³H]-8-OH-DPAT) to minimize variability .

- Data Normalization : Correct for batch effects (e.g., cell passage number, solvent concentration) using Z-score transformation .

Advanced: What strategies improve yield in multi-step synthesis involving nitro-group instability?

Q. Methodological Answer :

- Protection-Deprotection : Temporarily protect the nitro group with Boc during halogenation to prevent reduction .

- Low-Temperature Nitration : Maintain −10°C during nitration to suppress side reactions (e.g., ring sulfonation) .

Basic: How is the compound’s stability assessed under varying pH conditions?

Q. Methodological Answer :

- Kinetic Studies : Incubate the compound in buffers (pH 1–13) at 37°C. Monitor degradation via HPLC at 254 nm. Degradation peaks >5% at pH <3 or >11 suggest instability .

Advanced: What crystallographic software parameters optimize refinement for high-Z atoms (Cl, N) in this compound?

Q. Methodological Answer :

- SHELXL Tweaks : Set ISOR restraints for chlorine atoms and DELU 0.01 for nitro-group thermal motion .

- Twinned Data : Use CELL_NOW to handle twinning (common in nitro-containing crystals) .

Basic: How can researchers validate the absence of regioisomeric impurities in the final product?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.